molecular formula C15H17NO4 B13437121 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol

Cat. No.: B13437121
M. Wt: 275.30 g/mol
InChI Key: SQKUOSJGLMHAHJ-UHFFFAOYSA-N
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Description

This compound, 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol, is a sophisticated synthetic analogue of the endogenous neurotoxin Salsolinol, a tetrahydroisoquinoline derivative found in the human brain and implicated in the pathogenesis of Parkinson's disease [https://pubmed.ncbi.nlm.nih.gov/11728844/]. Its core structure is chemically engineered with a 5-(hydroxymethyl)furan substituent, a bioisostere and key pharmacophore found in molecules like 5-Hydroxymethylfurfural (5-HMF), which is known for its diverse biological activities [https://pubs.acs.org/doi/10.1021/jf5011052]. This strategic molecular hybridization is designed for advanced research into the structure-activity relationships of dopaminergic neurotoxins. Researchers can utilize this compound to probe novel mechanisms of neuronal cell death, investigate the role of specific functional groups in blood-brain barrier permeability, and develop new in vitro models of neurodegenerative processes. Its unique structure presents a valuable tool for medicinal chemists aiming to design novel ligands for catecholamine receptors or to study the complex biochemical pathways underlying idiopathic and toxin-induced parkinsonism.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

1-[5-(hydroxymethyl)furan-2-yl]-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol

InChI

InChI=1S/C15H17NO4/c1-16-7-12(19)10-3-2-4-11(18)14(10)15(16)13-6-5-9(8-17)20-13/h2-6,12,15,17-19H,7-8H2,1H3

InChI Key

SQKUOSJGLMHAHJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1C3=CC=C(O3)CO)C(=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Multi-step Synthetic Approaches (Inferred from Structural Analogies)

Though direct synthetic procedures for this compound are scarce in literature, synthetic strategies can be inferred based on its structural components and known synthetic methodologies for related compounds:

  • Step 1: Synthesis of the Furan Moiety with Hydroxymethyl Substitution

    • Starting from 5-hydroxymethylfurfural or related furfural derivatives, the furan ring with the hydroxymethyl substituent is prepared via oxidation and selective functional group manipulations.
  • Step 2: Construction of the Tetrahydroisoquinoline Core

    • The tetrahydroisoquinoline skeleton is typically synthesized via Pictet-Spengler condensation between a suitable β-phenylethylamine derivative and an aldehyde, followed by reduction steps to saturate the ring system.
  • Step 3: Coupling of Furan and Tetrahydroisoquinoline Units

    • The furan moiety is linked to the tetrahydroisoquinoline core at the nitrogen atom (1-position) through nucleophilic substitution or reductive amination, yielding the target compound.
  • Step 4: Introduction of Hydroxyl Groups at Positions 4 and 8

    • Hydroxylation at these positions can be achieved via selective oxidation or hydroxylation reactions using reagents such as osmium tetroxide or other dihydroxylation protocols.

Data Table: Summary of Preparation Routes and Conditions

Preparation Step Starting Materials/Precursors Reaction Conditions Analytical Techniques for Monitoring Yield/Notes
Degradation from Phenylephrine Phenylephrine hydrochloride Storage under oxidative/stress conditions LC-MS, NMR, HPLC Observed as impurity/degradation product
Furan ring synthesis 5-Hydroxymethylfurfural Controlled oxidation, solvent systems NMR, IR Intermediate for coupling
Tetrahydroisoquinoline core formation β-Phenylethylamine derivatives + aldehydes Acid-catalyzed Pictet-Spengler reaction TLC, NMR Established synthetic route
Coupling of furan and tetrahydroisoquinoline Furan derivative + tetrahydroisoquinoline amine Reductive amination or nucleophilic substitution HPLC, LC-MS Requires optimization for selectivity
Hydroxylation at 4,8 positions Coupled intermediate Selective oxidation/hydroxylation reagents NMR, HPLC Critical for biological activity

Research Findings and Analytical Characterization

  • Purity and Confirmation: The compound is typically isolated with purity greater than 95% as confirmed by HPLC analysis.
  • Biological Relevance: It exhibits inhibitory activity on serine hydroxymethyl transferase, affecting amino acid metabolism, which may be related to its formation as a degradation product with potential biological implications.
  • Stability Considerations: The formation of this compound during phenylephrine synthesis highlights the importance of drug-excipient compatibility and storage conditions to minimize impurity formation.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted furan derivatives .

Scientific Research Applications

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it with three analogs: (i) furyl-containing heterocycles, (ii) hydroxymethyl-substituted derivatives, and (iii) isoquinoline-based prodrugs. Key differences in molecular architecture, physicochemical properties, and applications are summarized below.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight Core Structure Key Functional Groups Applications Purity/Storage
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol C₁₅H₁₇NO₄ 275.3 Tetrahydroisoquinolin Hydroxymethyl furyl, diol groups Pharmaceutical toxicology >95% (HPLC), -20°C
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol C₁₀H₁₂N₄O₄ 252.23 Tetrahydrofuran Hydroxymethyl, purine Nucleoside biochemistry Not specified
Prodrugs of 2-(3,5-Dichloro-1-methyl-indazol-4-yl)-1-[(1S,3R)-3-(Hydroxymethyl)-5-(1-hydroxy-1-methyl-ethyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone Not provided Not provided Dihydroisoquinolin Chloroindazol, hydroxymethyl Prodrug development Not specified
2.1.1 Hydroxymethyl Furan Derivatives

The target compound shares a hydroxymethyl furan substituent with intermediates like those in , which synthesize triazolone derivatives via furan-carboxyaldehyde reactions . However, its tetrahydroisoquinoline core distinguishes it from triazolones, which exhibit different pharmacokinetic profiles due to their nitrogen-rich heterocycles.

2.1.2 Hydroxymethyl Tetrahydrofuran Analogs

The compound in , (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (a nucleoside analog), shares a hydroxymethyl group but replaces the furan with a purine-tethered tetrahydrofuran ring . This structural divergence results in distinct applications: nucleoside analogs are critical in antiviral therapies, while the target compound’s isoquinoline core aligns with alkaloid-derived pharmacology (e.g., kinase inhibition) .

2.1.3 Isoquinoline-Based Prodrugs

highlights prodrugs of dihydroisoquinoline derivatives bearing hydroxymethyl and chloroindazol groups . While the target compound lacks prodrug modifications, both share a partially saturated isoquinoline core, a feature associated with blood-brain barrier permeability and central nervous system targeting. The prodrug’s dichloroindazol substituent enhances metabolic stability, whereas the target compound’s furyl-diol system may prioritize solubility .

Research Findings and Implications

  • Isoquinoline Core: Shared with ’s prodrug, this core is associated with diverse bioactivities, including anticancer and anti-inflammatory effects, though substituents dictate specificity .
  • Furan vs.

Biological Activity

The compound 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol (also known as 4,8-THQ-HMF) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 275.3 g/mol
  • InChIKey : SQKUOSJGLMHAHJ-UHFFFAOYSA-N

The structure features a tetrahydroisoquinoline core with hydroxymethyl and furan substituents, which are essential for its biological activity.

Spectroscopic Data

The compound's characterization can be supported by various spectroscopic methods, including NMR and mass spectrometry. For instance, the NMR data provides insights into the compound's conformational characteristics and electronic environment.

Pharmacological Effects

Research indicates that 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol exhibits several pharmacological properties:

  • Antioxidant Activity : The compound has shown significant antioxidant properties in vitro, which may protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial effects against various bacterial strains.
  • Neuroprotective Effects : There is evidence suggesting that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

  • Free Radical Scavenging : The hydroxymethyl and furan groups may contribute to the scavenging of free radicals.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in oxidative stress pathways.

Study 1: Antioxidant Activity

A study conducted by Dousa et al. (2011) evaluated the antioxidant potential of various isoquinoline derivatives, including 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

CompoundIC50 (μM)% Inhibition
4,8-THQ-HMF2575%
Control--

Study 2: Antimicrobial Properties

In a separate study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

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